molecular formula C12H16F3N3O B2572616 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol CAS No. 215434-37-0

2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol

Cat. No.: B2572616
CAS No.: 215434-37-0
M. Wt: 275.275
InChI Key: AWMALSJZVLRFNA-UHFFFAOYSA-N
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Description

2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol is a chemical compound with the molecular formula C12H16F3N3O and a molecular weight of 275.27 g/mol This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol involves the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to form an intermediate. This intermediate then undergoes further reactions to construct the piperazine ring . The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine and ethanol groups contribute to its versatility in chemical reactions and potential biological activities.

Properties

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(16-9-10)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMALSJZVLRFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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